molecular formula C14H14ClN3O3S B2588354 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone CAS No. 782465-94-5

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone

Cat. No.: B2588354
CAS No.: 782465-94-5
M. Wt: 339.79
InChI Key: ONPHXHSBWGLWGQ-UHFFFAOYSA-N
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Description

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is a heterocyclic compound that contains a 1,3,4-oxadiazole ring, a morpholine ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. Finally, this compound is reacted with 2-chloro-1-morpholinoethanone under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone involves its interaction with biological targets such as enzymes and receptors. The oxadiazole ring can interact with various biological molecules, potentially inhibiting or activating specific pathways. The chlorophenyl group can enhance the compound’s binding affinity to its targets, while the morpholine ring can improve its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is unique due to its combination of functional groups, which provide a balance of reactivity, stability, and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c15-11-3-1-10(2-4-11)13-16-17-14(21-13)22-9-12(19)18-5-7-20-8-6-18/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPHXHSBWGLWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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